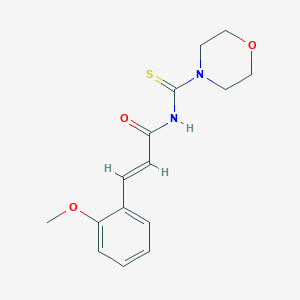

(2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide

Description

(2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond

Properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)-N-(morpholine-4-carbothioyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-19-13-5-3-2-4-12(13)6-7-14(18)16-15(21)17-8-10-20-11-9-17/h2-7H,8-11H2,1H3,(H,16,18,21)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIMWUWCAKWCPF-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)NC(=S)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)NC(=S)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide typically involves the following steps:

Formation of the Enamide Backbone: The starting material, 2-methoxybenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the corresponding imine.

Addition of the Morpholin-4-ylcarbonothioyl Group: The imine is then reacted with morpholine and a thiocarbonyl reagent under controlled conditions to introduce the morpholin-4-ylcarbonothioyl group.

Final Cyclization: The intermediate product undergoes cyclization to form the final enamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The carbon-carbon double bond can be reduced to form the corresponding amide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Saturated amides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

(2E)-3-(2-methoxyphenyl)-N-(piperidin-4-ylcarbonothioyl)prop-2-enamide: Similar structure but with a piperidine ring instead of morpholine.

(2E)-3-(2-methoxyphenyl)-N-(pyrrolidin-4-ylcarbonothioyl)prop-2-enamide: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

The presence of the morpholin-4-ylcarbonothioyl group in (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide may confer unique chemical properties, such as increased solubility or specific binding affinity to certain molecular targets, distinguishing it from similar compounds.

Biological Activity

Chemical Structure and Properties

The molecular formula of (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide is . The structure features a prop-2-enamide core with a methoxyphenyl group and a morpholin-4-ylcarbonothioyl substituent. This unique arrangement contributes to its biological activities.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Weight | 252.34 g/mol |

| IUPAC Name | (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide |

| CAS Registry Number | Not available |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide typically involves the reaction of 2-methoxybenzaldehyde with morpholine and carbon disulfide, followed by amidation with prop-2-enamide derivatives. This multi-step process allows for the introduction of various functional groups that can enhance biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide exhibit significant anticancer properties. For instance, derivatives containing morpholine and thioamide functionalities have shown promising results against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study evaluating the anticancer properties of morpholine-based compounds, it was found that certain derivatives inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 0.25 μM to 0.78 μM. These findings suggest that (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide may possess similar efficacy in targeting cancer cells.

Antimicrobial Activity

In addition to anticancer effects, preliminary tests have shown that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.

Table 2: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC50 Value |

|---|---|---|

| Anticancer | Human cancer cell lines | 0.25 - 0.78 μM |

| Antimicrobial | Various bacterial strains | Varies by strain |

The proposed mechanism for the biological activity of (2E)-3-(2-methoxyphenyl)-N-(morpholin-4-ylcarbonothioyl)prop-2-enamide involves:

- Inhibition of Enzyme Activity : The compound may inhibit specific kinases involved in cancer progression.

- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Membrane Disruption : In bacteria, it appears to compromise membrane integrity, resulting in cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.